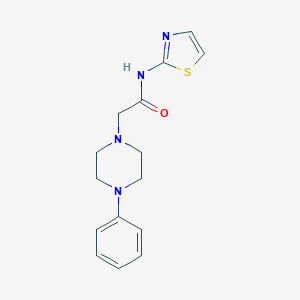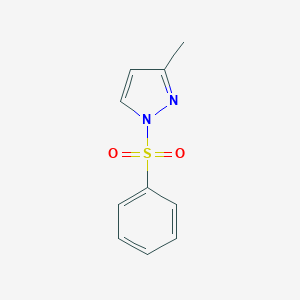![molecular formula C8H13NO5 B511871 [2-(4-Morpholinyl)-2-oxoethoxy]acetic acid CAS No. 768290-28-4](/img/structure/B511871.png)
[2-(4-Morpholinyl)-2-oxoethoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Polymer Science Applications
Rare Earth Metal-Mediated Polymerization
The utility of morpholine derivatives, including "[2-(4-Morpholinyl)-2-oxoethoxy]acetic acid," in polymer science is highlighted by their role in precision polymerization processes mediated by rare earth metals. These processes are crucial for synthesizing materials with specific properties. The review by Soller, Salzinger, and Rieger (2016) provides insights into the group transfer polymerization (GTP) of polar monomers facilitated by rare earth metal complexes, emphasizing the synthesis of new materials from polar monomers, including those containing morpholine groups (Soller, Salzinger, & Rieger, 2016).
Biomedical Research
Antisense Oligonucleotides
Morpholino oligos, including structures similar to "[2-(4-Morpholinyl)-2-oxoethoxy]acetic acid," serve as potent tools in gene function inhibition, showcasing their relevance in biomedical research. Heasman's review (2002) surveys the use of morpholino oligos across various model organisms, underlining their efficiency in studying maternal and zygotic gene functions. This signifies the broad application of morpholine derivatives in genetic studies and drug development (Heasman, 2002).
Environmental Applications
Photocatalytic Degradation of Pollutants
The review by Pichat (1997) discusses the photocatalytic degradation of pollutants, including morpholine, underlining the process's effectiveness in mineralizing various aromatic and alicyclic pollutants. This study elucidates the intricate pathways involved in photocatalytic degradations, demonstrating the potential environmental applications of "[2-(4-Morpholinyl)-2-oxoethoxy]acetic acid" and related compounds in water treatment and pollution reduction (Pichat, 1997).
Redox Mediators in Organic Pollutant Treatment
Husain and Husain (2007) explore the role of enzymes and redox mediators in degrading recalcitrant organic pollutants, potentially including morpholine derivatives. This review highlights the efficiency of redox mediators in enhancing the degradation of tough compounds, suggesting the applicability of "[2-(4-Morpholinyl)-2-oxoethoxy]acetic acid" in environmental remediation through advanced enzymatic treatment processes (Husain & Husain, 2007).
Propiedades
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c10-7(5-14-6-8(11)12)9-1-3-13-4-2-9/h1-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRIGGREXSBJPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B511791.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B511793.png)
![2-methyl-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B511798.png)


![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B511816.png)

![2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B511822.png)
![[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine](/img/structure/B511855.png)
![3-(3-fluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B511858.png)
![1-[(4-Methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B511860.png)

![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B511863.png)
![{2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B511882.png)